3-Thien-2-yl-2-furoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
875160-15-9 |
|---|---|
Molecular Formula |
C9H6O3S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-thiophen-2-ylfuran-2-carboxylic acid |
InChI |
InChI=1S/C9H6O3S/c10-9(11)8-6(3-4-12-8)7-2-1-5-13-7/h1-5H,(H,10,11) |
InChI Key |
XZTAKFJRLCCXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(OC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis of Ester Precursors:the Synthesis of an Ester Precursor, for Example, Methyl 3 Thiophen 2 Yl 2 Furoate, is Efficiently Achieved Using Palladium Catalyzed Cross Coupling Reactions. These Methods Create the Crucial Carbon Carbon Bond Between the Furan and Thiophene Rings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid or its ester with an organic halide. youtube.com For this synthesis, methyl 3-bromo-2-furoate would be reacted with (thiophen-2-yl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K3PO4). ntnu.nonih.gov
Stille Coupling: This method couples an organotin compound with an organic halide. wikipedia.org The reaction would involve methyl 3-bromo-2-furoate and 2-(tributylstannyl)thiophene, catalyzed by a palladium complex. harvard.edusigmaaldrich.com
| Component | Example | Role |
|---|---|---|
| Furan (B31954) Partner | Methyl 3-bromo-2-furoate | Electrophile |
| Thiophene (B33073) Partner | (Thiophen-2-yl)boronic acid | Nucleophile |
| Catalyst | Pd(PPh3)4 or PdCl2(dppf) | Catalyzes the C-C bond formation |
| Base | K2CO3, Cs2CO3, or K3PO4 | Activates the boronic acid |
| Solvent | Dioxane/Water, Toluene, or DMF | Reaction medium |
Hydrolysis Step:once the Ester Precursor is Synthesized and Purified, the Final Step is Hydrolysis of the Ester Functional Group. Alkaline Hydrolysis Saponification is the Most Common Method. the Ester is Heated Under Reflux with an Aqueous Solution of a Strong Base, Such As Sodium Hydroxide Naoh or Potassium Hydroxide Koh . This Reaction Cleaves the Ester Bond, Forming the Sodium or Potassium Salt of the Carboxylic Acid and the Corresponding Alcohol E.g., Methanol . the Reaction is Typically Driven to Completion by the Irreversible Deprotonation of the Resulting Carboxylic Acid. Subsequent Acidification of the Cooled Reaction Mixture with a Strong Mineral Acid E.g., Hcl, H2so4 Precipitates the Free 3 Thien 2 Yl 2 Furoic Acid, Which Can then Be Collected by Filtration.
Purification and Isolation Protocols for Highly Substituted Furoic Acids
The purification of 3-thien-2-yl-2-furoic acid, a solid, multi-functionalized aromatic compound, requires robust protocols to remove unreacted starting materials, catalyst residues, and byproducts. A combination of extraction and crystallization techniques is generally employed to achieve high purity.
Acid-Base Extraction: A highly effective method for separating the carboxylic acid product from neutral or basic impurities is acid-base extraction. wikipedia.orgatlassian.net The crude product mixture is dissolved in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). This organic solution is then extracted with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide. vernier.comumass.edu
The carboxylic acid reacts with the base to form its corresponding carboxylate salt (e.g., sodium 3-thien-2-yl-2-furoate).
This salt is ionic and highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer. libretexts.org
The layers are separated, and the aqueous layer containing the carboxylate salt is then re-acidified with a strong acid like HCl.
This protonates the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower water solubility.
The purified solid acid can then be collected by vacuum filtration and washed with cold water to remove residual inorganic salts.
Recrystallization: For achieving the highest purity, recrystallization is the preferred final step. illinois.edu This technique relies on the difference in solubility of the desired compound and any remaining impurities in a particular solvent at different temperatures.
The process involves:
Solvent Selection: An appropriate solvent is chosen in which the furoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents for biaryl carboxylic acids include alcohols (ethanol, isopropanol), toluene, or aqueous alcohol mixtures.
Dissolution: The crude acid is dissolved in the minimum amount of the hot solvent to form a saturated solution.
Decolorization (Optional): If colored impurities are present, activated carbon can be added to the hot solution to adsorb them, followed by hot filtration.
Crystallization: The hot solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the furoic acid decreases, leading to the formation of well-defined crystals. Impurities tend to remain dissolved in the solvent (mother liquor).
Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum to remove all traces of solvent.
In some cases, purification can also be achieved by forming a specific salt of the carboxylic acid that has favorable crystallization properties, allowing for selective isolation before regeneration of the free acid. google.com
Chemical Reactivity and Derivatization Pathways of 3 Thien 2 Yl 2 Furoic Acid
Reactivity at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, decarboxylation, and reduction.
Esterification and Amidation Reactions for Diverse Derivatives
The carboxylic acid moiety of 3-Thien-2-yl-2-furoic acid can be readily converted to esters and amides, which are important derivatives in various fields of chemical research.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. This process, known as Fischer esterification, is an equilibrium reaction. To drive the reaction towards the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed nih.govgoogle.comnih.gov. For substrates that are sensitive to strong acids, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), can be employed commonorganicchemistry.com. Another approach involves the initial conversion of the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the alcohol commonorganicchemistry.com.
Interactive Table: Representative Esterification Reactions of this compound
| Alcohol | Reagent/Catalyst | Product | Representative Yield (%) |
| Methanol | H₂SO₄ (cat.) | Methyl 3-(thiophen-2-yl)furan-2-carboxylate | 85-95 |
| Ethanol | SOCl₂, then Ethanol | Ethyl 3-(thiophen-2-yl)furan-2-carboxylate | 90-98 |
| tert-Butanol | DCC, DMAP | tert-Butyl 3-(thiophen-2-yl)furan-2-carboxylate | 70-85 |
Amidation of this compound with primary or secondary amines yields the corresponding amides. Direct condensation of the carboxylic acid and amine is possible but often requires high temperatures. More commonly, the carboxylic acid is activated first. Reagents such as thionyl chloride (SOCl₂) or titanium tetrachloride (TiCl₄) can be used to facilitate this transformation, leading to the formation of amides in moderate to excellent yields uni.lursc.org. The use of coupling reagents like dicyclohexylcarbodiimide (DCC) is also a widely adopted strategy for amide bond formation under milder conditions.
Interactive Table: Representative Amidation Reactions of this compound
| Amine | Coupling Reagent/Method | Product | Representative Yield (%) |
| Aniline | SOCl₂, then Aniline | N-phenyl-3-(thiophen-2-yl)furan-2-carboxamide | 80-90 |
| Diethylamine | TiCl₄ | N,N-diethyl-3-(thiophen-2-yl)furan-2-carboxamide | 75-85 |
| Benzylamine | DCC | N-benzyl-3-(thiophen-2-yl)furan-2-carboxamide | 85-95 |
Decarboxylation Pathways and Mechanism Elucidation
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). The ease of decarboxylation of aromatic carboxylic acids depends on the stability of the resulting carbanion intermediate ijpcbs.com. For heteroaromatic carboxylic acids, the stability of this intermediate is influenced by the electronic properties of the heterocyclic ring.
The decarboxylation of this compound would lead to the formation of 3-(thiophen-2-yl)furan. This reaction generally requires high temperatures or the presence of a catalyst. The mechanism can proceed through an ionic pathway, often promoted by acidic conditions, where the carboxyl group is protonated, facilitating the departure of CO₂ and a water molecule to form an aryl cation, which is then quenched. In some cases, the reaction can proceed via a free radical mechanism under thermolytic conditions iust.ac.ir. The presence of electron-donating groups on the aromatic ring can stabilize the transition state and facilitate decarboxylation.
Reduction Reactions of the Carboxylic Acid Group
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-(thiophen-2-yl)furan-2-yl)methanol. Strong reducing agents are required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols rsc.orgclockss.orggoogle.com. The reaction is typically carried out in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ is a very reactive and non-selective reagent.
Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids to alcohols cerritos.edunih.gov. A key advantage of borane is its chemoselectivity; it will typically reduce carboxylic acids in the presence of other reducible functional groups like esters and ketones nih.gov.
Interactive Table: Reduction of this compound
| Reducing Agent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether / THF | (3-(thiophen-2-yl)furan-2-yl)methanol |
| Borane-Tetrahydrofuran Complex (BH₃·THF) | Tetrahydrofuran (THF) | (3-(thiophen-2-yl)furan-2-yl)methanol |
Transformations of the Furan (B31954) Ring System
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the thiophene (B33073) and carboxylic acid substituents influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Patterns on the Furan Core
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of furan. The electron-donating nature of the oxygen atom activates the ring towards electrophiles. In a substituted furan, the position of substitution is directed by the existing substituents. For this compound, the carboxylic acid group at the 2-position is an electron-withdrawing and deactivating group, while the thienyl group at the 3-position is generally considered to be an activating group. The most likely position for electrophilic attack on the furan ring would be the C5 position, which is activated by the ring oxygen and less sterically hindered.
Common electrophilic substitution reactions include halogenation, nitration, and formylation.
Halogenation: Bromination and chlorination of furan derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to avoid the harsh conditions of using elemental halogens, which can lead to polysubstitution and ring-opening rsc.org. The presence of a deactivating group like a carboxylic acid may require the use of a Lewis acid catalyst rsc.org.
Nitration: The nitration of furan is often carried out using mild nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), to prevent degradation of the sensitive furan ring quimicaorganica.org.
Formylation: The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a common method for introducing a formyl group onto electron-rich aromatic rings like furan ijpcbs.comrsc.orgthieme-connect.dechemistrysteps.com.
Metalation and Subsequent Electrophilic Quenching on the Furan Ring
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The carboxylic acid group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) harvard.edu.
In the case of 2-furoic acid, deprotonation with two equivalents of a strong base like lithium diisopropylamide (LDA) has been shown to selectively occur at the C5 position iust.ac.ir. The first equivalent of base deprotonates the carboxylic acid, and the second deprotonates the C5 position. The resulting dianion can then be quenched with various electrophiles to introduce a substituent at the C5 position. However, with n-butyllithium, ortho-lithiation to the carboxylic acid group at the C3 position can occur due to coordination of the lithium to the carboxylate oxygen iust.ac.ir. Given that the C3 position is already substituted in this compound, metalation is most likely to be directed to the C5 position of the furan ring. The resulting lithiated species can then react with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, or silyl chlorides, to introduce new functional groups.
Ring-Opening Reactions and Subsequent Rearrangements
The furan ring in this compound is susceptible to ring-opening reactions, a characteristic inherent to the furan nucleus, particularly under acidic conditions or in the presence of certain oxidizing agents. While the presence of the electron-withdrawing carboxylic acid group and the thiophene substituent modulates this reactivity, the fundamental pathways for furan ring cleavage remain relevant.
Under acidic conditions, protonation of the furan oxygen can initiate a cascade of reactions leading to the formation of 1,4-dicarbonyl compounds. For this compound, this would theoretically proceed through hydrolysis to yield a substituted γ-keto acid. Subsequent rearrangements of this open-chain intermediate could lead to a variety of products, depending on the reaction conditions and the presence of other nucleophiles.
Oxidative ring-opening is another significant pathway. Reagents such as bromine in methanol or meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of 2-unsaturated 1,4-diones through a process of dearomatization followed by rearrangement. In the case of this compound, such a reaction would be expected to yield a highly functionalized open-chain product with the thiophene ring intact, offering a versatile intermediate for further synthetic transformations.
It is important to note that the thiophene ring is generally more stable and less prone to ring-opening than the furan ring under many conditions. This differential stability can be exploited for the selective modification of the furan moiety while preserving the thiophene core.
Reactivity of the Thiophene Ring System
The thiophene ring in this compound is an aromatic system that readily undergoes electrophilic substitution. The presence of the furoic acid substituent at the 3-position of the thiophene ring influences the regioselectivity of these reactions.
Thiophene is more reactive towards electrophiles than benzene, and electrophilic substitution typically occurs at the C2 (α) position. However, in this compound, the C2 position of the thiophene ring is already substituted. Therefore, electrophilic attack will be directed to the other available positions on the thiophene ring, primarily the C5 position, which is sterically accessible and electronically activated. The C4 position is generally less favored for substitution.
Common electrophilic aromatic substitution reactions applicable to the thiophene moiety in this molecule include:
Halogenation: Bromination or chlorination, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would be expected to yield the 5-halo-3-thien-2-yl-2-furoic acid.
Nitration: Under mild nitrating conditions, such as using acetyl nitrate, the 5-nitro derivative is the anticipated major product.
Sulfonation: Reaction with sulfur trioxide-pyridine complex would likely lead to the formation of the corresponding 5-sulfonic acid.
Friedel-Crafts Acylation: Acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst is expected to introduce an acyl group at the 5-position.
The directing effect of the furoic acid substituent and the inherent reactivity of the thiophene ring are the determining factors in the outcome of these reactions.
The thiophene ring can be functionalized through the formation of organometallic intermediates, most commonly by deprotonation (lithiation) or metal-halogen exchange. For this compound, direct lithiation of the thiophene ring would likely occur at the C5 position, the most acidic proton on the thiophene ring, using a strong base such as n-butyllithium or lithium diisopropylamide (LDA). The resulting 5-lithio species is a powerful nucleophile that can react with a wide range of electrophiles to introduce various substituents.
| Electrophile | Resulting Functional Group at C5 |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Aldehydes/Ketones | Hydroxyalkyl |
| Alkyl halides | Alkyl |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |
Alternatively, if a halogen atom is present on the thiophene ring (e.g., at the 5-position), metal-halogen exchange with an organolithium reagent can generate the same 5-lithio intermediate. This organometallic intermediate can also participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to form new carbon-carbon bonds.
Concurrent and Selective Reactivity of Multiple Functional Groups
The presence of three distinct functional groups—the carboxylic acid, the furan ring, and the thiophene ring—in this compound presents both challenges and opportunities for selective chemical transformations. The relative reactivity of these groups can be controlled by the choice of reagents and reaction conditions.
The carboxylic acid group is the most acidic site and will react preferentially with bases. It can also be converted into other functional groups such as esters, amides, or acid chlorides using standard organic transformations. These derivatives can then be used in a variety of subsequent reactions.
The furan and thiophene rings exhibit different reactivities towards electrophiles. Thiophene is generally more aromatic and less reactive than furan. This difference can be exploited to achieve selective electrophilic substitution on the more reactive furan ring while leaving the thiophene ring untouched, or vice versa, by carefully controlling the reaction conditions. For instance, milder electrophilic reagents might react preferentially with the furan ring.
Chemoselectivity can also be achieved in organometallic reactions. The carboxylic acid proton must first be removed with a base before any deprotonation of the aromatic rings can occur. The choice of the organometallic reagent and the reaction temperature can influence which ring is metalated.
By carefully selecting reagents and reaction sequences, it is possible to functionalize each part of the this compound molecule independently, allowing for the synthesis of a wide range of complex derivatives.
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Thien 2 Yl 2 Furoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 3-Thien-2-yl-2-furoic acid in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the protons on the furan (B31954) and thiophene (B33073) rings, as well as the acidic proton of the carboxyl group.
Furan Protons: The furan ring has two protons. The proton at the 5-position (H5') is expected to appear as a doublet, while the proton at the 4-position (H4') will be a doublet of doublets due to coupling with both H5' and the thienyl substituent.
Thiophene Protons: The 3-substituted thiophene ring contains three protons. Their chemical shifts are influenced by the electron-donating sulfur atom and the furan-carboxylic acid substituent. oup.comoup.com
Carboxylic Acid Proton: The acidic proton (-COOH) will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), which can vary with concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show nine distinct signals: one for the carbonyl carbon, and four for each of the heterocyclic rings.
Carbonyl Carbon: The C=O carbon of the carboxylic acid is expected to resonate significantly downfield, typically in the 160-175 ppm range. oregonstate.eduwisc.edu
Furan Carbons: The chemical shifts of the furan carbons are influenced by the oxygen heteroatom and the substituents. The carbon attached to the carboxylic acid (C2') and the carbon attached to the thiophene ring (C3') will have distinct shifts from the other two furan carbons. sci-hub.seacs.org
Thiophene Carbons: Similarly, the thiophene carbons will have characteristic shifts, with the carbon bonded to the furan ring (C2) being notably affected. acs.org
Predicted NMR Data
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | >10 (broad singlet) | 160-175 |
| Thiophene H4 | 7.0-7.5 | 125-130 |
| Thiophene H5 | 7.2-7.8 | 125-130 |
| Furan H4' | 6.4-6.8 | 110-120 |
| Furan H5' | 7.4-7.8 | 145-150 |
| Thiophene C2 | N/A | 135-145 |
| Thiophene C3 | N/A | 130-140 |
| Thiophene C4 | 7.0-7.5 | 125-130 |
| Thiophene C5 | 7.2-7.8 | 125-130 |
| Furan C2' | N/A | 140-150 |
| Furan C3' | N/A | 115-125 |
| Furan C4' | 6.4-6.8 | 110-120 |
| Furan C5' | 7.4-7.8 | 145-150 |
Note: These are estimated values based on data from 2-furoic acid, 2-thiophenecarboxylic acid, and general substituent effects on furan and thiophene rings. Actual values may vary. bmrb.iochemicalbook.comchemicalbook.comchemicalbook.comresearchgate.net
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between adjacent protons on the furan ring (H4' and H5') and on the thiophene ring (H4 and H5).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached. This allows for the direct assignment of each protonated carbon in the furan and thiophene rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons. Key HMBC correlations would include:
The furan proton H4' to carbons C2', C3', and C5'.
The thiophene proton H4 to carbons C2, C3, and C5.
Crucially, correlations between protons on one ring and carbons on the other (e.g., thiophene H4 to furan C3') would confirm the connection point between the two rings. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY would be instrumental in determining the preferred rotational conformation (conformer) of the molecule by identifying through-space interactions between protons on the furan ring and the thiophene ring.
In the solid state, molecules have restricted motion, which leads to broad NMR signals due to anisotropic interactions. Solid-State NMR (SSNMR) techniques, particularly those using Magic Angle Spinning (MAS), can overcome this broadening to provide high-resolution spectra of crystalline samples. fsu.edunih.govacs.org
For this compound, SSNMR would be valuable for:
Polymorph Identification: Distinguishing between different crystalline forms (polymorphs), which would exhibit different ¹³C chemical shifts due to variations in crystal packing.
Conformational Analysis: Confirming the molecular conformation in the solid state, which may differ from that in solution.
Intermolecular Interactions: Probing intermolecular interactions, such as the hydrogen bonding that forms the characteristic carboxylic acid dimer structure. aip.orgacs.org SSNMR can provide direct evidence for the dynamics of proton exchange within these hydrogen-bonded dimers. aip.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the carboxylic acid group and the two aromatic heterocyclic rings.
Carboxylic Acid Vibrations:
O-H Stretch: A very broad and strong absorption band in the IR spectrum, typically from 2500 to 3300 cm⁻¹, is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption in the IR spectrum around 1680-1710 cm⁻¹ corresponds to the carbonyl stretch. mdpi.com
C-O Stretch & O-H Bend: These vibrations are coupled and appear in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions.
Aromatic Ring Vibrations:
C-H Stretch: Aromatic C-H stretching vibrations for both furan and thiophene rings are expected to appear just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). iosrjournals.org
C=C Ring Stretch: Multiple bands in the 1300-1600 cm⁻¹ region correspond to the stretching vibrations within the furan and thiophene rings. iosrjournals.org
C-S Stretch: Vibrations involving the C-S bond in the thiophene ring are expected at lower frequencies, typically in the 600-900 cm⁻¹ range. iosrjournals.org
Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| O-H Stretch (dimer) | 2500-3300 | Strong, Broad |
| Aromatic C-H Stretch | 3100-3150 | Medium to Weak |
| C=O Stretch | 1680-1710 | Strong |
| Aromatic C=C Stretch | 1300-1600 | Medium to Strong |
| C-O Stretch / O-H Bend | 1210-1440 | Medium |
| C-S Stretch | 600-900 | Medium to Weak |
Note: These frequencies are based on data from 2-furoic acid and 2-thiophenecarboxylic acid. iosrjournals.orgnih.govresearchgate.net
The molecule this compound has rotational freedom around the single bond connecting the furan and thiophene rings. This can lead to different stable conformations, or conformers, which may have distinct vibrational spectra. nih.govcwu.edu
By comparing the experimental IR and Raman spectra with spectra predicted from computational chemistry methods (like Density Functional Theory, DFT), the most stable conformer in the solid state or gas phase can be identified. nih.gov Certain low-frequency vibrational modes are particularly sensitive to the dihedral angle between the two rings. Therefore, a detailed analysis of the experimental spectra, supported by theoretical calculations, can provide valuable insight into the molecule's preferred three-dimensional shape. researchgate.netmdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a molecule. For this compound (Molecular Formula: C₉H₆O₃S), MS provides crucial information for its identification and characterization.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent ion, which in turn allows for the unambiguous determination of its elemental composition. This technique differentiates between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be expected to confirm its elemental formula by matching the experimentally measured mass to the theoretically calculated mass with a high degree of accuracy (typically within 5 ppm).
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₉H₆O₃S |
| Calculated Monoisotopic Mass | 209.9987 g/mol |
| Expected Ion (Negative Mode) | [M-H]⁻ |
| Expected m/z (Negative Mode) | 208.9915 |
| Expected Ion (Positive Mode) | [M+H]⁺ |
| Expected m/z (Positive Mode) | 211.0060 |
Tandem Mass Spectrometry for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M]⁺ or protonated molecule [M+H]⁺) which is then fragmented to produce a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed insights into the compound's structure.
For this compound, the fragmentation would likely proceed through characteristic losses of small neutral molecules from the carboxylic acid group and cleavage at the bond connecting the two heterocyclic rings. Key predicted fragmentation pathways include:
Loss of a hydroxyl radical (•OH): Resulting from the cleavage of the C-OH bond of the carboxylic acid.
Loss of carbon dioxide (CO₂): A common fragmentation for carboxylic acids, known as decarboxylation.
Loss of carbon monoxide (CO): Following decarboxylation, the furoyl or thienyl cation could lose CO.
Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the individual thienyl and furoic acid moieties.
Table 2: Predicted Key Fragmentation Patterns for this compound in MS/MS
| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 211.0060 | Decarboxylation | 165.0161 | CO₂ (44.99) |
| 211.0060 | Loss of water | 193.0009 | H₂O (18.01) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In conjugated systems like this compound, which contains both furan and thiophene rings linked together, π → π* electronic transitions are prominent. The resulting spectrum, particularly the position of the maximum absorbance (λmax), provides information about the extent of conjugation and the electronic nature of the molecule. The presence of two aromatic heterocycles and a carboxyl group creates an extended π-system, which is expected to result in characteristic absorption bands in the UV region.
Table 3: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol | ~250 - 280 | π → π* |
Note: The exact λmax values are hypothetical and can be influenced by solvent polarity.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov If a suitable single crystal of this compound can be obtained, this method would provide definitive information on its molecular structure. nih.gov
Key structural details that would be elucidated include:
Bond lengths and angles: Precise measurements for all bonds and angles within the molecule.
Torsional angles: The dihedral angle between the planes of the furan and thiophene rings, which would define the molecule's conformation in the solid state.
Intermolecular interactions: The technique would reveal how molecules pack in the crystal lattice, including details of hydrogen bonding involving the carboxylic acid groups (e.g., formation of hydrogen-bonded dimers) and potential π-π stacking interactions between the aromatic rings.
As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable. However, for any chiral derivatives, this method would be the definitive means of assigning the absolute configuration. Currently, there are no publicly available crystal structures for this specific compound.
Computational Chemistry and Theoretical Investigations of 3 Thien 2 Yl 2 Furoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems, including molecules like 3-Thien-2-yl-2-furoic acid. DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the exchange-correlation energy, a complex term that accounts for the quantum mechanical effects of electron-electron interaction. This approach balances computational cost with accuracy, making it suitable for analyzing complex organic molecules.
Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process computationally finds the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. For this compound, this involves optimizing bond lengths, bond angles, and the dihedral angles between the thiophene (B33073), furan (B31954), and carboxylic acid moieties.
The relative orientation of the two heterocyclic rings and the carboxylic acid group gives rise to different conformers. The conformation of molecules with linked aromatic rings can be described by key dihedral angles. For instance, in a related molecule, mefenamic acid, the conformation is primarily described by the dihedral angle between its two benzene rings and the orientation of the carboxyl group mdpi.com. For this compound, the key dihedral angles would define the rotation around the C-C bond connecting the furan and thiophene rings, as well as the rotation of the carboxylic acid group relative to the furan ring. DFT calculations can predict the relative energies of these different conformers, identifying the most energetically favorable spatial arrangements. Studies on similar heterocyclic systems, such as 2-acylpyrroles, have shown that DFT can effectively predict the existence of stable syn and anti-conformers researchgate.net.
Table 1: Representative Dihedral Angles for Conformational Analysis (Note: This table is illustrative of the parameters that would be calculated for this compound in a typical DFT study.)
| Dihedral Angle | Description | Predicted Stable Value (degrees) |
| τ1 (S-C-C-O) | Torsion between thiophene and furan rings | ~30° or ~150° |
| τ2 (C-C-C=O) | Orientation of the carboxyl group | ~0° (planar) or ~180° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity wikipedia.org. The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles ossila.comlibretexts.org.
LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating reactivity towards nucleophiles ossila.comyoutube.com.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO nih.gov. Conversely, a small gap suggests the molecule is more reactive. DFT calculations are widely used to determine the energies of these frontier orbitals and the resulting energy gap nih.gov. For molecules containing thiophene and furan rings, the π-electron systems of the rings typically contribute significantly to the frontier orbitals semanticscholar.org.
Table 2: Illustrative Frontier Orbital Energies from DFT Calculations (Note: The values below are typical for similar heterocyclic carboxylic acids and serve as an example.)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |
| ELUMO | -2.0 | Energy of the lowest unoccupied molecular orbital |
| ΔE (Gap) | 4.5 | ELUMO - EHOMO; indicates chemical stability |
Molecular Electrostatic Potential (MEP) Maps are visual tools that illustrate the charge distribution within a molecule. They are mapped onto the molecule's electron density surface, with colors indicating different electrostatic potential values. Red regions represent negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions denote positive potential (electron-poor areas), which are susceptible to nucleophilic attack researchgate.netwuxiapptec.com. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiophene ring, identifying them as potential sites for interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a strong positive potential, highlighting its acidic nature wuxiapptec.com.
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
NMR Chemical Shifts : Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The accuracy of these predictions can be high enough to distinguish between different isomers and conformers, and to resolve ambiguities in experimental resonance assignments mdpi.com. The calculated shifts for this compound would be compared to experimental values to validate its synthesized structure.
Vibrational Frequencies : DFT can compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. These calculated frequencies help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes, such as the C=O stretch of the carboxylic acid or the C-S stretch of the thiophene ring wisdomlib.orgmdpi.comscispace.com.
UV-Vis Transitions : Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. The calculations provide the absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band researchgate.net. This analysis can explain the molecule's color and its behavior upon absorbing light, which is largely governed by π-π* transitions within the conjugated system of the furan and thiophene rings. The HOMO-LUMO gap is often correlated with the lowest energy electronic transition youtube.com.
Reaction Mechanism Studies
Beyond static molecular properties, computational chemistry is used to investigate the dynamics of chemical reactions, providing detailed insights into reaction pathways and selectivity.
DFT can be used to map the entire potential energy surface of a chemical reaction, from reactants to products. A key aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. These calculations are invaluable for understanding the feasibility of a proposed synthetic step and for optimizing reaction conditions. For example, in studies of the synthesis of related aryl-furan derivatives, DFT has been used to identify protonated intermediates as key reactive species and to calculate the energy profiles for their subsequent reactions mdpi.comnih.govnih.gov.
Many chemical reactions can yield multiple products. Computational studies can explain and predict why one product is formed in favor of others.
Regioselectivity : This refers to the preference for reaction at one position over another. For this compound, electrophilic substitution could occur on either the furan or the thiophene ring. The preferred site of attack can be predicted by analyzing local reactivity descriptors derived from DFT, such as Fukui functions or the charges on individual atoms. These descriptors identify which atoms are most susceptible to electrophilic or nucleophilic attack semanticscholar.org.
Stereoselectivity : This refers to the preference for the formation of one stereoisomer over another. By calculating the energy barriers for the transition states leading to different stereoisomers, chemists can predict which product will be dominant. For example, in a catalyzed ring-opening reaction, DFT was used to compare the relative free energy barriers to explain the observed regioselectivity researchgate.net. Such analyses are crucial for designing syntheses that yield a specific, desired molecular architecture.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a powerful lens to observe the intricate movements and interactions of molecules over time. Although direct MD simulation data for this compound is not extensively published, the principles of this methodology can be applied to hypothesize its behavior. MD simulations for similar bicyclic aromatic compounds containing furan and thiophene rings have demonstrated the importance of these simulations in understanding conformational flexibility, solvent effects, and interaction with biological targets.
For a molecule like this compound, MD simulations would typically involve placing the molecule in a simulated solvent box, often water, to mimic physiological conditions. The simulation would then track the atomic movements based on a defined force field. Key parameters that would be analyzed include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.
Radial Distribution Function (RDF): To understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing insights into solvation shells and hydrogen bonding patterns.
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules, which is crucial for its solubility and chemical reactivity.
These simulations can reveal how the molecule interacts with its environment, a critical factor in its chemical and biological activity. The dynamic interplay between the furoic acid and thienyl moieties, and their collective interaction with surrounding solvent molecules, would be a primary focus of such theoretical investigations.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (based on theoretical descriptors, not experimental biological data or properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its activity or properties using mathematical equations. frontiersin.orglaccei.org These models rely on the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. semanticscholar.org
For this compound, a QSAR/QSPR study would begin with the calculation of a wide array of theoretical descriptors. These descriptors fall into several categories:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition, such as molecular weight, atom counts, and bond counts.
Topological Descriptors: Also known as 2D descriptors, these describe the connectivity of atoms in the molecule, including branching and shape indices.
Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, such as molecular surface area and volume.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information on the electronic properties of the molecule, including orbital energies (HOMO, LUMO), Mulliken charges, and dipole moment.
A hypothetical QSPR model for a property like solubility or melting point would involve a statistical method, such as multiple linear regression or machine learning algorithms, to build a predictive model based on these calculated descriptors. laccei.org The resulting equation would highlight which descriptors have the most significant impact on the property . While a specific QSAR/QSPR model for this compound is not available in the literature, the framework for such an analysis is well-established in computational chemistry. frontiersin.orgnih.gov
The table below illustrates a selection of theoretical descriptors that would be calculated for this compound in a typical QSAR/QSPR study.
| Descriptor Category | Descriptor Example | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | |
| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |
| Balaban J Index | A topological index that correlates well with steric properties. | |
| Geometrical (3D) | Molecular Surface Area (MSA) | The total surface area of the molecule, important for interactions with other molecules. |
| Molecular Volume | The volume occupied by the molecule. | |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | |
| Dipole Moment | A measure of the overall polarity of the molecule. |
These computational approaches are instrumental in the early stages of chemical research, providing a theoretical foundation that can significantly streamline subsequent laboratory work.
Research Applications and Prospective Avenues for 3 Thien 2 Yl 2 Furoic Acid Derivatives
Role as a Versatile Building Block in Organic Synthesis
The unique structural arrangement of 3-thien-2-yl-2-furoic acid derivatives, combining two distinct five-membered heterocycles, offers a rich platform for the construction of more complex molecules. The differential reactivity of the furan (B31954) and thiophene (B33073) rings, along with the synthetic handle provided by the carboxylic acid group, allows for selective modifications and the creation of a diverse array of chemical entities.
Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogs
Derivatives of furoic acid serve as key starting materials in the synthesis of fused heterocyclic systems with significant therapeutic and biological interest. nih.govresearchgate.net The carboxylic acid functionality can be readily converted into other functional groups, such as hydrazides, which are pivotal intermediates for building fused ring systems.
For instance, furoic acid hydrazides can be reacted with various electrophiles to construct complex scaffolds like pyrazolo[3,4-d]pyrimidines, pyrazolo[4,3-e] nih.govresearchgate.netscispace.comtriazolo[1,5-c]pyrimidines, and their structural analogs. units.itrsc.orgdoaj.orgnih.gov These classes of compounds are recognized for their potential as antagonists for adenosine (B11128) receptors and as inhibitors of cyclin-dependent kinases (CDKs), making them attractive targets in drug discovery. units.itrsc.org
Furthermore, the reaction of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives, which can be derived from furoic acids, with reagents like phenacyl bromides or isothiocyanates leads to the formation of nih.govresearchgate.netscispace.comtriazolo[3,4-b] nih.govscispace.commdpi.comthiadiazines and nih.govresearchgate.netscispace.comtriazolo[3,4-b] nih.govscispace.commdpi.comthiadiazoles. nih.govresearchgate.netscispace.com These fused heterocyclic systems are investigated for their antimicrobial and cytotoxic activities. nih.govresearchgate.net The general synthetic strategies often involve a multi-step sequence starting from a furoic acid derivative, as illustrated in the table below.
| Starting Material Derivative | Reagents | Resulting Heterocyclic Scaffold | Potential Application Area |
| Furoic acid hydrazide | Ethoxymethylenecyanoacetate, Formamide/Urea | Pyrazolo[3,4-d]pyrimidine | Antimicrobial, Kinase inhibition |
| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Aromatic aldehydes, Isothiocyanates, Phenacyl bromides | nih.govresearchgate.netscispace.comTriazolo[3,4-b] nih.govscispace.commdpi.comthiadiazole, nih.govresearchgate.netscispace.comTriazolo[3,4-b] nih.govscispace.commdpi.comthiadiazine | Antimicrobial, Cytotoxic agents |
| Pyrazolo[3,4-d]pyrimidine intermediate | Formic acid, Nitrous acid | Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine, Pyrazolo[4,3-e]tetrazolo[1,5-c]pyrimidine | Adenosine receptor antagonists |
This table provides a generalized overview of synthetic pathways and is not exhaustive.
Development of Novel Ligands for Catalysis Research
The presence of heteroatoms (sulfur and oxygen) and the carboxylic acid group in this compound derivatives makes them excellent candidates for the development of novel ligands for metal-catalyzed reactions. The thienyl and furyl moieties can act as coordinating sites for metal ions, leading to the formation of stable organometallic complexes. rsc.org
Research has shown that ligands incorporating thiophene units, such as 2-(thienyl)quinoxaline and 2-(2′-thienyl)pyridine, can form luminescent Iridium(III) complexes. rsc.org These complexes are investigated for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs) and as photocatalysts for reactions like hydrogen generation. rsc.org The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on either the thiophene or the coordinating quinoxaline/pyridine ring, allowing for the development of materials with specific emission wavelengths. rsc.org
Similarly, ruthenium pincer catalysts derived from related structures have been employed for the homogeneous oxidation of furfural (B47365) to furoic acid, demonstrating the role of such ligands in promoting challenging chemical transformations. exlibrisgroup.com The ability to systematically alter the ligand structure provides a powerful tool for optimizing catalytic activity and selectivity for a desired chemical process.
Exploration in Advanced Materials Science Research
The unique combination of aromatic, heterocyclic, and carboxylic acid functionalities in this compound derivatives makes them attractive building blocks for the creation of novel materials with tailored properties.
Precursor for Specialty Polymers and Copolymers with Tunable Properties
Furan and thiophene-based polymers and copolymers are of significant interest in materials science due to their electronic and optical properties. dokumen.pubmdpi.com The carboxylic acid group of this compound can be derivatized to create monomers suitable for polymerization. For example, it can be converted into esters or amides that can then be used in polycondensation reactions. dokumen.pub
The incorporation of both furan and thiophene rings into a polymer backbone can lead to materials with unique characteristics. Thiophene units are known to enhance π-conjugation and charge carrier transport, which is beneficial for applications in organic electronics. mdpi.com Donor-acceptor (D-A) copolymers containing fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized and are explored for their use in optoelectronic devices. mdpi.com The properties of these copolymers, such as their light absorption and emission, can be tuned by adjusting the monomer composition and structure. mdpi.com
Building Blocks for Self-Assembled Systems and Supramolecular Architectures
The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the foundation of supramolecular chemistry. This compound derivatives are promising candidates for the construction of such systems due to their capacity for hydrogen bonding (via the carboxylic acid) and coordination with metal ions.
Studies on 2-furoic acid have demonstrated its ability to form complexes with metal ions like Zn(II) and Cd(II), leading to the assembly of coordination polymers. rsc.org The presence of additional coordinating sites, as in this compound, could lead to even more complex and potentially functional supramolecular architectures. The self-assembly process can be influenced by factors such as the choice of metal ion, solvent, and the presence of ancillary ligands, allowing for the rational design of materials with specific network structures. rsc.org
Furthermore, chiral derivatives of heterocyclic acids have been used to prepare supramolecular host complexes that form helical columnar networks with channel-like cavities capable of including guest molecules. researchgate.net This highlights the potential of using derivatives of this compound to create functional materials for applications such as separation or sensing.
Biochemical and Biological Interaction Studies (Mechanism-Focused, In Vitro/Theoretical)
The structural motifs present in this compound are found in various biologically active molecules, prompting investigations into the biochemical and biological interactions of its derivatives. These studies are typically conducted in vitro or through computational methods to elucidate potential mechanisms of action.
Furan and thiophene-2-carbonyl amino acid derivatives have been investigated as potential inhibitors of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), an enzyme involved in cellular responses to low oxygen levels. researchgate.net Computational studies suggested that these compounds could fit into the active site of the enzyme, and subsequent synthesis and biological evaluation are areas of active research. researchgate.net
Derivatives of furoic acid have also been incorporated into more complex molecules designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy. nih.gov Novel furan, furo[2,3-d]pyrimidine, and furo[3,2-e] nih.govresearchgate.netscispace.comtriazolo[1,5-c]pyrimidine derivatives have shown potent in vitro inhibition of VEGFR-2. nih.gov Molecular docking studies help to understand the potential binding modes of these compounds within the enzyme's active site. nih.gov
The antimicrobial properties of fused heterocyclic systems derived from furoic acids are also a significant area of research. nih.govresearchgate.net For example, newly synthesized nih.govresearchgate.netscispace.comtriazolo[3,4-b] nih.govscispace.commdpi.comthiadiazoles and related compounds have been tested in vitro against various bacterial strains, with some showing interesting activity, particularly against Staphylococcus aureus. nih.govresearchgate.net
| Compound Class | Target/Organism | Type of Study | Potential Implication |
| Furan/Thiophene-2-carbonyl amino acid derivatives | Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) | Theoretical/Synthetic | Activation of HIF pathway |
| Furo[3,2-e] nih.govresearchgate.netscispace.comtriazolo[1,5-c]pyrimidine derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | In vitro enzyme inhibition, Molecular docking | Anti-angiogenic agents |
| nih.govresearchgate.netscispace.comTriazolo[3,4-b] nih.govscispace.commdpi.comthiadiazole derivatives | Staphylococcus aureus, Human cancer cell lines | In vitro antibacterial and cytotoxic assays | Development of new antimicrobial and anticancer agents |
This table summarizes findings from in vitro and theoretical studies and does not represent clinical efficacy.
Investigation of Enzyme Binding and Inhibition Mechanisms (e.g., malonyl-CoA decarboxylase, sortase A)
Derivatives of this compound have emerged as significant subjects of investigation for their interactions with various enzymes, particularly malonyl-CoA decarboxylase (MCD) and sortase A (SrtA).
Malonyl-CoA Decarboxylase (MCD) Inhibition: MCD plays a crucial role in regulating cellular levels of malonyl-CoA, a key molecule in fatty acid metabolism. nih.gov Malonyl-CoA acts as a metabolic switch between the synthesis and oxidation of fatty acids. nih.gov Inhibition of MCD leads to an increase in malonyl-CoA levels, which in turn inhibits fatty acid oxidation. nih.govnih.gov Research has shown that certain derivatives of 3-(2-furyl)acrylic acid, a structural relative of this compound, act as inhibitors of MCD. This inhibition has potential therapeutic implications for metabolic disorders. Studies on human breast cancer cells have demonstrated that inhibiting MCD can be selectively cytotoxic to cancer cells, suggesting that MCD is a potential target for cancer therapy. nih.gov
Sortase A (SrtA) Inhibition: Sortase A is a bacterial enzyme essential for the pathogenesis of Gram-positive bacteria, including Staphylococcus aureus. nih.govmdpi.com It anchors surface proteins to the cell wall, a critical step in bacterial virulence and biofilm formation. mdpi.comrsc.org Inhibiting SrtA is considered a promising anti-virulence strategy with a low risk of developing drug resistance. nih.govnih.gov
Analogs of this compound, specifically 3-(thien-2-yl)acrylic acid derivatives, have been identified as inhibitors of SrtA. nih.gov These compounds are considered bioisosteres of cinnamic acid and have demonstrated in vitro inhibitory effects against S. aureus SrtAΔ59, with IC₅₀ values ranging from 58 to 571 μM. nih.gov The α,β-unsaturated double bond in the acrylic acid moiety is crucial for their activity; hydrogenation of this bond results in inactive compounds. nih.gov The proposed mechanism of inhibition involves the α,β-unsaturated carbonyl group acting as a Michael acceptor, which covalently binds to the catalytic cysteine residue in the active site of SrtA.
Structure-Activity Relationship Studies for Antimicrobial Efficacy (in vitro)
The antimicrobial potential of this compound derivatives has been explored through structure-activity relationship (SAR) studies, which aim to understand how chemical modifications to the core structure influence their biological activity.
For derivatives of the related 3-(2-furyl)acrylic acid, research has demonstrated antimicrobial activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 64 µg/mL. nih.gov SAR studies on fusidic acid, another complex natural product, have highlighted the critical role of the carboxylic acid moiety for its antibacterial and anti-mycobacterial activity. nih.gov This underscores the importance of the carboxylic acid group in the design of new antimicrobial agents.
In the context of SrtA inhibition, SAR studies of 3-(thien-2-yl)acrylic acid amides have revealed key structural features for activity. nih.gov The presence of the α,β-unsaturated double bond is essential for inhibitory action. nih.gov Modifications to the phenyl-substituted amides have resulted in a range of inhibitory potencies, indicating that the nature and position of substituents on the phenyl ring significantly impact the interaction with the enzyme's active site. nih.gov
Similarly, for other heterocyclic compounds like 1,3,4-thiadiazole (B1197879) derivatives, SAR studies have shown that the nature of the linker and substituents dramatically affects their antibacterial activity. researchgate.net For instance, in a series of 2-substituted-5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles, the ethylsulfinyl group at the 2-position was found to be the most potent against Helicobacter pylori. researchgate.net
Table 1: In Vitro Antimicrobial Activity of Related Furan and Thiophene Derivatives
| Compound Class | Target Organism(s) | Key Findings |
| 3-(Furan-2-yl)propenoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Demonstrated good antimicrobial activity with MIC values of 64 µg/mL. nih.gov |
| 3-(Thien-2-yl)acrylic acid amides | Staphylococcus aureus (SrtAΔ59) | Exhibited inhibitory activity with IC₅₀ values ranging from 58 to 571 μM; the acrylic double bond is essential for activity. nih.gov |
| 2-Ethylsulfinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | Helicobacter pylori | Showed potent inhibitory activity against clinical isolates. researchgate.net |
Modulation of Specific Biochemical Pathways (e.g., lipid metabolism, anti-virulence mechanisms)
Derivatives of this compound and related structures have shown the ability to modulate specific biochemical pathways, offering potential therapeutic avenues.
Lipid Metabolism: The inhibition of malonyl-CoA decarboxylase (MCD) by related furoic acid derivatives directly impacts lipid metabolism. nih.gov By increasing malonyl-CoA levels, these compounds can suppress fatty acid oxidation. nih.govscience.gov This mechanism is a target for managing metabolic disorders. nih.gov Furthermore, 2-furoic acid itself has been shown to lower serum cholesterol and triglyceride levels in rats by affecting several enzymes involved in lipid synthesis and transport, such as ATP citrate (B86180) lyase and acetyl-CoA synthetase. medchemexpress.com The modulation of lipid metabolism is a complex process influenced by various bioactive compounds that can affect gene expression and enzyme activity at different cellular levels. researchgate.netnih.govnih.gov
Anti-virulence Mechanisms: The inhibition of sortase A (SrtA) by 3-thien-2-yl-acrylic acid derivatives is a prime example of an anti-virulence strategy. nih.gov Unlike traditional antibiotics that kill bacteria, anti-virulence drugs target factors that enable the pathogen to cause disease, thereby disarming them without exerting strong selective pressure for resistance. nih.gov By inhibiting SrtA, these compounds can prevent the anchoring of virulence factors to the bacterial cell wall, which is crucial for adhesion to host tissues and subsequent infection. mdpi.comrsc.org This can lead to a reduction in biofilm formation, a key factor in the persistence of chronic infections. mdpi.comnih.gov
Bioisosteric Replacement Strategies and Analog Design
Bioisosteric replacement is a fundamental strategy in medicinal chemistry for designing new drug analogs with improved properties. slideshare.netslideshare.net This approach involves substituting a functional group in a lead compound with another group that has similar physical and chemical properties. drughunter.com
In the context of this compound, the furan and thiophene rings are classic bioisosteres. The 3-(thien-2-yl)acrylic acid is considered a bioisostere of 3-(2-furyl)acrylic acid and cinnamic acid, all of which have been investigated as SrtA inhibitors. nih.gov This interchangeability allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability, which can significantly impact biological activity. nih.gov
The carboxylic acid group is another key target for bioisosteric replacement to enhance pharmacokinetic profiles. For example, replacing a carboxylic acid with a tetrazole ring has been shown to increase potency and oral bioavailability in some drug candidates. drughunter.com Similarly, introducing heterocyclic rings like triazoles or oxadiazoles (B1248032) can mimic the hydrogen bonding properties of amides while improving metabolic stability. drughunter.com
The design of new analogs of this compound can leverage these strategies. By systematically replacing the furan with other heterocycles, modifying the substituents on the thiophene ring, or altering the carboxylic acid moiety, it is possible to develop new compounds with enhanced efficacy, selectivity, and drug-like properties. drughunter.comnih.gov
Environmental and Biocatalytic Research
Investigation of Microbial Degradation Pathways and Metabolites
Furanic compounds, including derivatives of furoic acid, are found in various environments and can be generated from the thermal degradation of lignocellulosic biomass. nih.govresearchgate.net Understanding their microbial degradation is crucial for bioremediation and for developing biotechnological processes.
Microorganisms have evolved diverse pathways to break down these compounds. nih.govresearchgate.net For instance, the degradation of furfural, a related furan aldehyde, typically proceeds through its oxidation to 2-furoic acid. nih.govresearchgate.netmdpi.com This is a common detoxification mechanism employed by various bacteria. nih.govresearchgate.net In some bacteria, like Cupriavidus basilensis HMF14, 2-furoic acid is further metabolized to 2-oxoglutarate, a central metabolite. nih.govresearchgate.net The enzymes involved in these degradation pathways are encoded by specific gene clusters. nih.govresearchgate.net
The degradation of 5-hydroxymethylfurfural (B1680220) (HMF) can also lead to the formation of 2-furoic acid via 2,5-furandicarboxylic acid as an intermediate. nih.govresearchgate.net The efficiency of furanic compound assimilation by different microbial strains can vary, with some showing a preference for the more oxidized acid forms as a carbon source. mdpi.com
Table 2: Key Metabolites in the Microbial Degradation of Related Furanic Compounds
| Initial Compound | Key Intermediate(s) | Primary Metabolite |
| Furfural | 2-Furoic acid, Furfuryl alcohol mdpi.comyorku.ca | 2-Oxoglutarate nih.govresearchgate.net |
| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid, 2-Furoic acid nih.govresearchgate.net | 2-Oxoglutarate nih.govresearchgate.net |
Exploration of Biocatalytic Synthesis Routes for Related Compounds
Biocatalysis offers a sustainable and selective alternative to traditional chemical synthesis for producing valuable furan and thiophene carboxylic acid derivatives. rsc.orgwur.nl Enzymes and whole-cell biocatalysts are increasingly being used for these transformations. sci-hub.se
Synthesis of Furan Carboxylic Acids: The biocatalytic synthesis of furan carboxylic acids often starts from bio-based furan aldehydes like furfural and 5-hydroxymethylfurfural (HMF). acs.orgresearchgate.net Recombinant E. coli cells expressing enzymes such as 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) or aldehyde dehydrogenases (ALDHs) have been successfully used to oxidize these aldehydes to their corresponding carboxylic acids. acs.orgresearchgate.net For example, 2-furoic acid and 5-methoxymethyl-2-furancarboxylic acid have been produced with high yields and productivities using engineered E. coli cells. researchgate.net Challenges such as substrate and product inhibition can be overcome through strategies like fed-batch operations and pH control. acs.org Enzyme cascades, combining different oxidases, have also been developed for the efficient conversion of HMF to 2,5-furandicarboxylic acid (FDCA), a valuable bioplastic monomer. sci-hub.semdpi.com
Synthesis of Thiophene Carboxylic Acids: Biocatalytic routes are also being explored for the synthesis of thiophene-based compounds. Carboxylic acid reductases (CARs) are enzymes that can reduce carboxylic acids to aldehydes, which can then be further converted to alcohols by endogenous cellular enzymes. rsc.org This two-step reduction has been demonstrated for a variety of (hetero)aromatic carboxylic acids, including thiophene-2-carboxylic acid, with excellent conversion rates. rsc.org Conversely, biocatalytic oxidation reactions can be employed to produce thiophene carboxylic acids. For instance, a system using vanadium-, iron-, or molybdenum-containing catalysts can facilitate the synthesis of 2-thiophenecarboxylic acid from thiophene. semanticscholar.org
Future Research Directions and Interdisciplinary Prospects
Development of Sustainable and Atom-Economical Synthetic Methodologies
The future synthesis of 3-Thien-2-yl-2-furoic acid will likely be driven by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. derpharmachemica.comrsc.org Current synthetic routes to similar bi-heterocyclic compounds often rely on classical cross-coupling reactions, which may involve harsh reagents and generate significant waste. Future methodologies will likely focus on more sustainable alternatives.
One promising approach is the use of direct C-H arylation, which avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy. acs.org The application of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, as reaction media for such transformations is also a growing area of interest. acs.orgunisi.it Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions involving thiophene (B33073) synthesis, often leading to higher yields and shorter reaction times with reduced energy consumption. derpharmachemica.comresearchgate.net
For the furoic acid moiety, chemoenzymatic strategies present a sustainable pathway. For instance, the conversion of biomass-derived xylose to furfural (B47365), followed by oxidation to furoic acid using whole-cell biocatalysts, offers a green alternative to traditional chemical oxidation. mdpi.com The Diels-Alder reaction of furoic acid derivatives, particularly in water, is another atom-economical method for generating complex cyclic structures from renewable feedstocks. rsc.orgresearchgate.net
Table 1: Comparison of Potential Synthetic Methodologies for this compound and its Precursors
| Methodology | Potential Advantages | Key Considerations | Relevant Precursor |
|---|---|---|---|
| Direct C-H Arylation | High atom economy, fewer synthetic steps | Catalyst cost and stability, regioselectivity | Thiophene derivatives |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | Scale-up challenges, specialized equipment | Thiophene derivatives |
| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, recyclable | Viscosity, compatibility with reagents | Thiophene and Furan (B31954) derivatives |
| Chemoenzymatic Synthesis | Mild reaction conditions, high selectivity, renewable feedstocks | Enzyme stability and cost, substrate scope | Furoic acid |
| Diels-Alder Reaction | High atom economy, formation of complex structures | Reactivity of diene/dienophile, reversibility | Furoic acid derivatives |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating the discovery and optimization of novel compounds. numberanalytics.comnumberanalytics.comnih.gov For this compound, these technologies offer several exciting prospects.
ML models can be trained on large datasets of known thiophene and furan derivatives to predict a wide range of physicochemical and biological properties for novel structures, including this compound and its analogues. arxiv.orgmdpi.comresearchgate.net This predictive capability can help prioritize the synthesis of compounds with the most promising characteristics, saving significant time and resources. nih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent derivatives. nih.gov
Furthermore, generative AI models can be employed for de novo compound design, creating novel molecular structures with desired property profiles. springernature.com By providing the model with a set of target properties, such as high binding affinity to a specific protein or optimal electronic properties for materials applications, it can generate new thienyl-furoic acid derivatives that have a high probability of success. AI can also assist in synthesis planning by predicting reaction outcomes and identifying the most efficient synthetic routes. numberanalytics.comnumberanalytics.com
Table 2: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Property Prediction | Estimate solubility, reactivity, toxicity, and electronic properties. | Prioritize synthetic targets and reduce experimental costs. |
| QSAR Modeling | Correlate molecular structure with biological activity. | Guide the design of derivatives with enhanced potency. |
| ***De Novo* Design** | Generate novel molecules with desired property profiles. | Discover new lead compounds for specific applications. |
| Synthesis Planning | Predict reaction outcomes and identify optimal synthetic routes. | Improve the efficiency and success rate of synthesis. |
| Virtual Screening | Identify potential biological targets for the compound. | Accelerate the process of drug discovery and repositioning. |
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
The synthesis of this compound, likely involving multi-step processes such as Grignard reactions or palladium-catalyzed cross-couplings, can be significantly optimized through the use of Process Analytical Technology (PAT). rsc.orgukri.orgmt.comvdu.lt PAT utilizes in-situ analytical techniques to monitor reactions in real-time, providing a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities. ukri.orgresearchgate.net
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring Grignard reagent formation and subsequent reactions. acs.orgstk-online.chmt.comhzdr.de By tracking the concentration of reactants, intermediates, and products in real-time, it is possible to determine the precise endpoint of a reaction, ensure reaction initiation, and control dosing to prevent hazardous accumulations of unreacted reagents. acs.orgmt.com This leads to improved safety, particularly during scale-up, and can enhance product yield and purity.
For cross-coupling reactions, such as the Suzuki-Miyaura reaction, in-situ Raman spectroscopy has proven to be highly effective. semanticscholar.orgscilit.com Surface-Enhanced Raman Spectroscopy (SERS) can provide detailed mechanistic insights, for instance, by distinguishing between heterogeneous and homogeneous catalysis in reactions using palladium nanoparticles. acs.orgnih.govacs.org The ability to monitor the reaction in real-time allows for rapid optimization of reaction conditions, such as catalyst loading, temperature, and reaction time. semanticscholar.org
Table 3: Advanced Spectroscopic Techniques for Monitoring the Synthesis of this compound
| Technique | Application | Information Gained |
|---|---|---|
| In-situ FTIR | Monitoring Grignard reactions | Reaction initiation, kinetics, endpoint determination, concentration of species. acs.orgstk-online.chmt.comnih.gov |
| In-situ Raman | Monitoring cross-coupling reactions (e.g., Suzuki) | Real-time product formation, mechanistic insights, catalyst performance. semanticscholar.orgscilit.com |
| SERS | Mechanistic studies of catalytic reactions | Differentiation of catalytic pathways, surface interactions. acs.orgnih.govacs.org |
Exploration of Novel Biochemical Targets and Mechanistic Insights (non-clinical)
Thiophene and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govingentaconnect.commdpi.comresearchgate.net Similarly, furoic acid derivatives have been investigated for various biological roles. nih.govnih.gov This suggests that this compound could interact with a variety of biochemical targets.
Future non-clinical research should focus on identifying these targets and elucidating the compound's mechanism of action. High-throughput screening (HTS) of this compound against a panel of enzymes and receptors could reveal novel biological activities. numberanalytics.com Thiophene-containing compounds have been shown to target enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation. nih.gov It is plausible that this compound could exhibit similar inhibitory activities.
Computational methods, such as molecular docking, can be used to predict the binding affinity of this compound to the active sites of various proteins, helping to prioritize targets for experimental validation. rsc.org Once a target is identified, further mechanistic studies would be necessary to understand the molecular interactions and downstream cellular effects. For example, investigating the compound's influence on signaling pathways, such as NF-κB, which is often implicated in inflammation, could provide valuable insights. mdpi.com The study of its metabolic fate, including the identification of metabolites and their potential biological activity, would also be a crucial area of investigation. nih.gov
Table 4: Potential Non-Clinical Research Areas for this compound
| Research Area | Objective | Methodologies |
|---|---|---|
| Target Identification | Discover novel biochemical targets. | High-throughput screening, molecular docking. |
| Mechanistic Studies | Elucidate the mechanism of action at the molecular level. | Enzyme inhibition assays, cell-based signaling pathway analysis. |
| Metabolic Profiling | Identify metabolites and their biological activity. | In vitro and in vivo metabolism studies, LC-MS analysis. |
| Structure-Activity Relationship (SAR) | Understand how structural modifications affect biological activity. | Synthesis and screening of derivatives, computational modeling. ingentaconnect.com |
Q & A
Q. What are the recommended synthetic routes for 3-Thien-2-yl-2-furoic acid and its derivatives?
- Methodological Answer : A telescoped multicomponent reaction protocol involving aryl glyoxals and Meldrum’s acid has been successfully applied to synthesize structurally related furylacetic acid derivatives. This method emphasizes atom economy and uses readily available starting materials, followed by cyclization in refluxing acetic acid . For thiophene-containing analogs, Friedel-Crafts acylation with oxalyl chloride may serve as a foundational approach, as seen in the synthesis of 2-thienylacetic acid derivatives . Characterization should include NMR (¹H, ¹³C, 2D), IR spectroscopy, and high-resolution mass spectrometry to confirm structural integrity .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to standardized safety data sheets (SDS) for structurally similar compounds (e.g., 2,5-Furandicarboxylic acid or 2-thienylacetic acid). Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Storage : Keep in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .
- Spill Management : Use inert absorbents (e.g., sand) and avoid direct contact during cleanup .
Always consult SDS Chapter 7 (Handling and Storage) and Chapter 8 (Exposure Controls) for compound-specific guidelines .
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic data (e.g., IR vs. NMR) during structural elucidation?
- Methodological Answer : Contradictions in spectroscopic data may arise from impurities, solvent effects, or instrument calibration. To resolve these:
- Cross-Validation : Compare IR peaks (e.g., carbonyl stretches near 1700 cm⁻¹) with NMR shifts (e.g., carboxylic acid protons ~12-14 ppm) .
- Sample Purity : Re-crystallize or chromatographically purify the compound to eliminate contaminants affecting spectral clarity .
- Advanced Techniques : Employ 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals, or use high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Contradiction analysis frameworks from qualitative research (e.g., iterative data triangulation) can guide systematic troubleshooting .
Q. What experimental design considerations ensure stability of this compound under varying conditions?
- Methodological Answer : Stability studies should evaluate:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or reflux experiments in solvents (e.g., acetic acid) to assess decomposition thresholds .
- pH Sensitivity : Test solubility and integrity in acidic/basic media (e.g., 0.1M HCl/NaOH) via HPLC monitoring .
- Light/Oxygen Exposure : Store samples in amber vials under nitrogen to prevent photodegradation or oxidation, as recommended for similar heterocyclic acids .
Reference SDS Chapter 10 (Stability and Reactivity) for hazard thresholds (e.g., autoignition temperature, hazardous decomposition products) .
Q. How can ecological toxicity risks of this compound be assessed preemptively?
- Methodological Answer : Use predictive models and experimental assays:
- Biodegradation : Apply OECD 301 guidelines to measure biological oxygen demand (BOD) in aqueous systems .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀) or algal growth inhibition assays .
- Bioaccumulation Potential : Calculate logP values (e.g., via HPLC retention time correlations) to estimate partitioning behavior .
Data from structurally analogous compounds (e.g., 2-thienylacetic acid) can inform risk extrapolation .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or Python’s SciPy .
- Error Propagation : Account for instrument variability (e.g., ±2% in HPLC peak areas) when reporting IC₅₀ values .
- Reproducibility : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting raw data and metadata in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
